Cas no 1706444-62-3 (N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine)
N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
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- N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine
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- Inchi: 1S/C12H11ClF2N4/c13-12-18-9(10(14)15)8(16)11(19-12)17-6-7-4-2-1-3-5-7/h1-5,10H,6,16H2,(H,17,18,19)
- InChI Key: IWCCNTWDDSSOGD-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C(F)F)=C(N)C(NCC2=CC=CC=C2)=N1
N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508117-1g |
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |
1706444-62-3 | 97% | 1g |
$725 | 2023-02-02 |
N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine
N4-Benzyl-2-Chloro-6-(Difluoromethyl)Pyrimidine-4,5-Diamine: A Comprehensive Overview
N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine, also known by its CAS number 1706444-62-3, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of multiple functional groups, including a benzyl group, a chlorine atom, and a difluoromethyl group, makes this compound unique and versatile in terms of its chemical properties and reactivity.
The synthesis of N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. These advancements not only enhance the feasibility of large-scale production but also pave the way for further modifications to tailor the compound's properties for specific applications.
One of the most promising areas of research involving N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is its potential as a precursor in drug discovery. The compound's structure provides multiple sites for functionalization, enabling the creation of bioactive molecules with diverse pharmacological profiles. For example, modifications to the benzyl group or the difluoromethyl substituent can significantly alter the compound's solubility, bioavailability, and interaction with biological targets. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-tumor activity by selectively inhibiting key enzymes involved in cancer cell proliferation.
In addition to its role in pharmaceutical research, N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the development of novel materials for electronic applications. For instance, researchers have investigated its use as a ligand in metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. The compound's unique electronic properties contribute to the enhanced performance of these materials under various conditions.
The study of N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has also shed light on its environmental impact and degradation pathways. Understanding how this compound interacts with environmental systems is crucial for assessing its safety and sustainability. Recent research has focused on identifying biodegradation pathways and evaluating the compound's toxicity to aquatic organisms. These studies are essential for ensuring that any industrial applications involving this compound adhere to environmental regulations and promote eco-friendly practices.
In conclusion, N4-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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